molecular formula C13H14O2 B8375040 7-Phenylhept-5-ynoic acid CAS No. 88255-07-6

7-Phenylhept-5-ynoic acid

Cat. No. B8375040
Key on ui cas rn: 88255-07-6
M. Wt: 202.25 g/mol
InChI Key: ZZIFARXSZVIBOL-UHFFFAOYSA-N
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Patent
US04405810

Procedure details

A solution of hex-5-ynoic acid (1 mmole) in dimethylformamide (50 ml) is treated with sodium hydride (2 mmole; 50% dispersion in oil) first at room temperature, then at 60° C. A copious evolution of hydrogen occurs. Then, the solution is cooled and benzyl bromide (1.5 mmole) is added. The reaction mixture is heated to 80° C. and maintained thereat until then layer chromatography indicates the consumption of all the hex-5-ynoic acid. After cooling, the solution is poured onto a 10% sodium hydroxide solution and extracted with ethyl ether to remove unreacted benzyl bromide. The aqueous layer is then acidified to pH2 with concentrated hydrochloric acid, and extracted with chloroform. Removal of the solvent from the chloroform layer affords a residue which is distilled under reduced pressure to give the desired title product, 7-phenylhept-5-ynoic acid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[H-].[Na+].[H][H].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O>[C:14]1([CH2:13][C:6]#[C:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:7])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCCC#C)(=O)O
Name
Quantity
2 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
Then, the solution is cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
the consumption of all the hex-5-ynoic acid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the solution is poured onto a 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
to remove unreacted benzyl bromide
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the chloroform layer
CUSTOM
Type
CUSTOM
Details
affords a residue which
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)CC#CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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